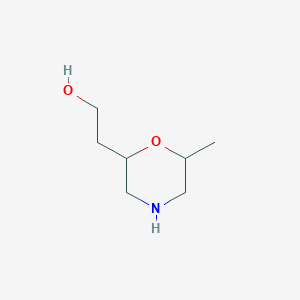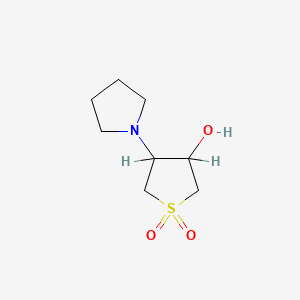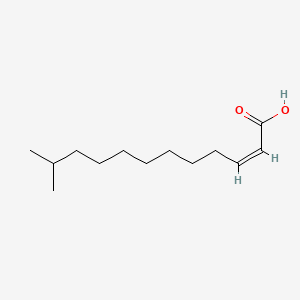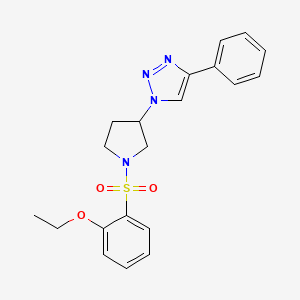![molecular formula C22H13ClFN3 B2676955 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-96-0](/img/structure/B2676955.png)
3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CPQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. CPQ is a pyrazoloquinoline derivative that exhibits a unique chemical structure, which makes it an attractive candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Optical Absorption and Quantum Chemical Studies
Research on pyrazolo[3,4-b]quinoline derivatives, such as 3-(4-chlorophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, has primarily focused on their optical properties and potential applications. Studies have explored the optical absorption of pyrazolo[3,4-b]quinoline derivatives, highlighting their significance in materials science due to their absorption spectra and broad applications ranging from photonics to sensing technologies. The experimental and computational analyses of these compounds provide insights into their spectral positions, absorption bands, and electron-vibronic coupling, indicating their potential as materials for optical devices and sensors (Całus et al., 2006).
Photophysical Properties for Molecular Sensing
The versatility of the pyrazolo[3,4-b]quinoline chromophore has been utilized in the development of molecular sensors. This derivative has been incorporated into systems that demonstrate strong analyte-induced fluorescence enhancement and ratiometric dual emission, making it an ideal candidate for constructing fluorescent molecular sensors and fluoroionophores. These properties have been exploited to design sensors for metal ion recognition, showcasing the compound's potential in analytical chemistry and environmental monitoring (Rurack et al., 2002).
Corrosion Inhibition Studies
Quinoxaline derivatives have shown promise as corrosion inhibitors for metals in acidic environments, suggesting potential industrial applications. Specifically, derivatives structurally related to this compound have been synthesized and tested for their ability to prevent corrosion, with studies indicating high efficiency in protecting metal surfaces. These findings highlight the compound's relevance in materials science, particularly in the development of corrosion-resistant coatings and materials (Saraswat & Yadav, 2020).
Photovoltaic Applications
The photovoltaic properties of pyrazolo[3,4-c]quinoline derivatives have been investigated, revealing their potential in organic–inorganic photodiode fabrication. These studies have focused on the electrical properties of heterojunction diodes incorporating these derivatives, demonstrating their rectification behavior and photovoltaic properties. The research suggests these compounds could be used in the development of new types of photodiodes, contributing to advancements in solar energy conversion and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGYTIFEJPIXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)






![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
